4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid
Overview
Description
4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is an organosilicon compound characterized by the presence of a tert-butyl-dimethyl-silanyloxy group attached to a but-2-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid typically involves the protection of hydroxyl groups using tert-butyl-dimethyl-silane (TBDMS) reagents. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is used in:
Chemistry: As a protecting group for hydroxyl functionalities in organic synthesis.
Biology: In the synthesis of biologically active molecules where protection of hydroxyl groups is required.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid involves the protection of hydroxyl groups through the formation of a stable silyloxy linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The tert-butyl-dimethyl-silanyloxy group can be selectively removed under mild acidic conditions, revealing the free hydroxyl group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butyl-dimethyl-silanyloxy)-pyrazolidine-1-carboxylic acid tert-butyl ester
- 4-(Tert-butyl-dimethyl-silanyloxy)-cyclohexanol
- 4-(Tert-butyl-dimethyl-silanyloxy)-2-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is unique due to its alkyne functionality, which allows for further chemical modifications and applications in complex organic synthesis. The presence of the silyloxy group provides stability and selectivity in reactions, making it a valuable compound in synthetic chemistry.
Biological Activity
4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is a synthetic compound with notable biological activity. Its unique structure, featuring a tert-butyl dimethylsilyloxy group, positions it as a potential candidate for various therapeutic applications, particularly in oncology and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The compound's IUPAC name is methyl 4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoate. The structural characteristics contribute to its reactivity and biological interactions.
The biological activity of this compound primarily revolves around its interaction with receptor systems and enzyme inhibition:
- Receptor Modulation : It has been identified as a selective antagonist of the 5-HT3 receptor, which plays a critical role in neurotransmission related to nausea and anxiety disorders. This antagonism can help in developing treatments for conditions like chemotherapy-induced nausea and irritable bowel syndrome .
- Protein Tyrosine Kinase Inhibition : Research indicates that compounds similar to this compound can inhibit protein tyrosine kinases (PTKs), which are involved in cell signaling pathways that regulate cell growth and differentiation. This inhibition suggests potential applications in cancer treatment by preventing uncontrolled cell proliferation .
Biological Activity Data
The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting key findings from recent research.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Nausea Management : A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients undergoing chemotherapy. Results indicated a significant decrease in nausea episodes compared to the placebo group, supporting its role as a 5-HT3 antagonist.
- Cancer Treatment Research : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by targeting PTK pathways. This suggests a dual mechanism of action that could be leveraged for therapeutic development .
- Safety and Toxicology Assessments : Comprehensive safety evaluations showed that at therapeutic doses, the compound exhibited minimal toxicity, making it a viable candidate for further clinical development .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h8H2,1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEAINNTXMYDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625993 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102245-65-8 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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